molecular formula C42H78N16O11 B12300505 Tuftsinyltuftsin

Tuftsinyltuftsin

Cat. No.: B12300505
M. Wt: 983.2 g/mol
InChI Key: GCQKMLBIJULQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tuftsinyltuftsin is an octapeptide with the sequence Thr-Lys-Pro-Arg-Thr-Lys-Pro-Arg. It is derived from the tetrapeptide tuftsin (Thr-Lys-Pro-Arg), which is known for its immunomodulatory properties. This compound was synthesized to minimize the formation of Lys-Pro-Arg from tuftsin by tissue aminopeptidases . This compound has shown significant potential in prolonging the life of syngeneic mice injected with L1210 leukemia cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tuftsinyltuftsin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds .

Industrial Production Methods

For industrial production, high-performance liquid chromatography (HPLC) is employed to purify the synthesized peptide. A simple method for purifying tuftsin by HPLC uses 0.75% trifluoroacetic acid in water . This method ensures the high purity of the final product, which is essential for its use in scientific research and medical applications.

Chemical Reactions Analysis

Types of Reactions

Tuftsinyltuftsin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds, yielding free thiol groups .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tuftsinyltuftsin is unique due to its octapeptide structure, which provides enhanced stability and prolonged biological activity compared to tuftsin. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C42H78N16O11

Molecular Weight

983.2 g/mol

IUPAC Name

2-[[1-[6-amino-2-[[2-[[2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C42H78N16O11/c1-23(59)31(45)36(64)53-26(11-3-5-17-43)38(66)57-21-9-15-29(57)34(62)52-25(13-7-19-50-41(46)47)33(61)56-32(24(2)60)37(65)54-27(12-4-6-18-44)39(67)58-22-10-16-30(58)35(63)55-28(40(68)69)14-8-20-51-42(48)49/h23-32,59-60H,3-22,43-45H2,1-2H3,(H,52,62)(H,53,64)(H,54,65)(H,55,63)(H,56,61)(H,68,69)(H4,46,47,50)(H4,48,49,51)

InChI Key

GCQKMLBIJULQQS-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N)O

Origin of Product

United States

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